1-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide
Description
1-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a triazoloquinazoline core fused with a piperidine-4-carboxamide moiety and a 4-bromobenzenesulfonyl substituent. However, specific biological data for this compound remain unreported in the provided evidence, necessitating comparative analysis with structurally similar analogs.
Properties
IUPAC Name |
1-[3-(4-bromophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN6O3S/c22-14-5-7-15(8-6-14)32(30,31)21-20-24-19(27-11-9-13(10-12-27)18(23)29)16-3-1-2-4-17(16)28(20)26-25-21/h1-8,13H,9-12H2,(H2,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZHXJGHEVTNRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide typically involves multi-step reactions, starting with the formation of key intermediates. Initial steps might include the preparation of the [1,2,3]triazolo[1,5-a]quinazoline skeleton through cyclization reactions of appropriately substituted quinazoline derivatives. Subsequent reactions involve the introduction of the 4-bromobenzenesulfonyl group via sulfonation and the coupling with a piperidine-4-carboxamide group using amidation reactions. Reaction conditions usually require specific catalysts and solvents to optimize yield and purity. Industrial production methods could potentially employ flow chemistry techniques to scale up the synthesis efficiently and safely.
Chemical Reactions Analysis
1-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide is versatile in terms of the chemical reactions it undergoes:
Oxidation: : It may undergo oxidation reactions at the sulfonyl group.
Reduction: : The bromobenzene moiety can be subject to reduction under specific conditions.
Substitution: : Nucleophilic aromatic substitution reactions can occur at the bromine atom of the bromobenzenesulfonyl group.
Hydrolysis: : The carboxamide group can be hydrolyzed under acidic or basic conditions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles like sodium methoxide. Major products depend on reaction conditions but typically involve transformations of the functional groups described.
Scientific Research Applications
Chemistry
In chemistry, this compound is explored for its potential as a precursor for other complex molecules. Its diverse functional groups allow for varied chemical transformations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, it is investigated for its ability to interact with specific proteins and enzymes due to its intricate structure. This interaction makes it a candidate for studying enzyme inhibition and protein binding.
Medicine
In medicinal research, the compound is examined for its potential therapeutic effects. Its unique structure might enable it to act as an inhibitor for certain disease-related enzymes or receptors, possibly leading to the development of new treatments.
Industry
In industrial applications, it might be used as a specialized reagent in the production of pharmaceuticals and fine chemicals, benefiting from its reactivity and stability.
Mechanism of Action
The mechanism by which 1-[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide exerts its effects often involves interactions at the molecular level:
Molecular Targets: : It may target specific enzymes or receptors, binding to active sites and modulating their activity.
Pathways Involved: : The compound can influence biochemical pathways related to inflammation, cell signaling, or metabolic processes by inhibiting or activating key proteins.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Sulfonyl Group Variations
Table 1: Sulfonyl-Modified Triazoloquinazolines
Key Findings :
Heterocycle Fusion and Anticancer Activity
Table 2: Activity of Triazolo-Fused Heterocycles
Key Findings :
- Triazoloquinazolines (e.g., compound 6a in ) exhibit lower anticancer activity compared to thieno-triazolopyrimidones, likely due to reduced solubility and cellular uptake .
- The 4-bromobenzenesulfonyl group in the target compound may mitigate solubility issues observed in , as sulfonyl groups often enhance aqueous solubility .
Substituent Position and Physicochemical Properties
Table 3: Physicochemical Comparison
Key Findings :
- The [1,2,4]triazolo[4,3-c]quinazoline scaffold () has a lower predicted pKa (1.70) than typical triazoloquinazolines, suggesting higher acidity that could influence protonation states under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
